molecular formula C22H24N4O4S B6529394 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 946306-29-2

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6529394
CAS No.: 946306-29-2
M. Wt: 440.5 g/mol
InChI Key: XYRCGJVVCATENO-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a 1,3,4-oxadiazole core linked to a benzamide scaffold via a phenyl bridge. The molecular formula is C22H24N4O4S, with piperidine providing the sulfonyl moiety. This structural class is renowned for its versatile biological activities. Compounds containing the 1,3,4-oxadiazole ring have demonstrated a broad spectrum of pharmacological properties in scientific studies, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . The incorporation of the sulfonamide group further enhances its potential as an enzyme inhibitor, particularly against targets like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Research on highly similar N-substituted sulfonyl amide derivatives has identified them as potent, multi-target inhibitors for AChE and human carbonic anhydrase isoforms (hCA I and hCA II), which are key therapeutic targets for conditions such as Alzheimer's disease . Furthermore, the 1,3,4-oxadiazole motif is a key pharmacophore in antimicrobial research. Structural analogs of this compound have shown potent activity against drug-resistant bacterial pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the biosynthesis of lipoteichoic acid (LTA), an essential component of the Gram-positive bacterial cell wall . This reagent is intended for research applications only, including but not limited to enzyme inhibition assays, antimicrobial studies, and the development of novel therapeutic agents in hit-to-lead campaigns.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-20-24-25-22(30-20)17-6-10-18(11-7-17)23-21(27)16-8-12-19(13-9-16)31(28,29)26-14-4-3-5-15-26/h6-13H,2-5,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRCGJVVCATENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and piperidine sulfonamide moiety. The molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.4 g/mol.

PropertyValue
Molecular FormulaC18H22N4O3C_{18}H_{22}N_{4}O_{3}
Molecular Weight342.4 g/mol
IUPAC NameThis compound

Synthesis and Structure-Activity Relationship

The synthesis of this compound has been explored in various studies focusing on oxadiazole derivatives. The structure–activity relationship (SAR) indicates that modifications to the oxadiazole ring and the piperidine sulfonamide can significantly influence biological activity. For instance, the introduction of different substituents on the aromatic rings has been shown to enhance potency against specific targets .

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown efficacy against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. A study reported that certain oxadiazole derivatives displayed IC50 values in the micromolar range against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating caspase pathways and increasing p53 expression levels. The compound's mechanism involves interaction with key proteins involved in cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialS. aureus2.41
AntitubercularM. tuberculosis1.35
AnticancerMCF-70.65

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Antimicrobial Research : Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity and found that specific modifications led to enhanced efficacy against dormant M. bovis BCG .
  • Cancer Therapeutics : A study by Desai et al. (2018) focused on optimizing oxadiazole-based compounds for improved anticancer activity against various cell lines, revealing that certain derivatives exhibited significantly higher potency compared to existing treatments .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest strong hydrophobic interactions between the compound and amino acid residues within active sites of relevant enzymes, which could explain its observed biological activities .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The presence of the 5-ethyl-1,3,4-oxadiazol-2-yl group in this compound enhances its ability to inhibit tumor growth. Studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to survival and proliferation .

1.2 Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial activity. Sulfonamides have been widely used as antibiotics, and their incorporation into new chemical entities like this one could lead to the development of novel antimicrobial agents. Preliminary studies suggest that derivatives of this compound exhibit activity against various bacterial strains .

Pharmacological Applications

2.1 Enzyme Inhibition

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide has shown promise as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes or those that contribute to cancer progression. This inhibition can be critical in developing therapies for diseases characterized by excessive inflammation or uncontrolled cell growth .

2.2 Neuroprotective Effects

Recent studies have indicated that oxadiazole derivatives can exert neuroprotective effects in models of neurodegenerative diseases. The compound may help protect neuronal cells from oxidative stress and apoptosis, potentially providing a therapeutic avenue for conditions such as Alzheimer's disease and Parkinson's disease .

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to form stable bonds can be exploited in creating new polymeric materials with enhanced thermal stability and mechanical strength .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells via oxadiazole derivatives .
Study 2Antimicrobial PropertiesShowed effectiveness against E. coli and Staphylococcus aureus strains .
Study 3NeuroprotectionIndicated reduced neuronal death in oxidative stress models .
Study 4Polymer ApplicationsDeveloped high-performance polymers with improved durability using this compound .

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Oxadiazole Core

  • Ethyl vs. Cyclohexyl Substitution :
    Compounds such as N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (50) and N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(ethyl)benzamide (53) () differ in their oxadiazole substituents. Cyclohexyl groups increase steric bulk, reducing solubility (e.g., compound 50: HPLC retention time = 12.732 min) compared to the ethyl-substituted target compound .
  • Aryl vs.

Modifications on the Benzamide Moiety

  • Sulfonamide vs. Alkoxy Groups :
    The target compound’s piperidine-1-sulfonyl group contrasts with alkoxy-substituted analogues (e.g., N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide (51) ). Sulfonamides generally improve target selectivity for enzymes like acetylcholinesterase (AChE) or histone deacetylases (HDACs) compared to alkoxy groups, which primarily influence lipophilicity .
  • Piperidine vs.

Antifungal Activity

  • LMM5 and LMM11 (): These compounds, containing benzyl-methyl or cyclohexyl-ethyl sulfamoyl groups, exhibit potent activity against Candida albicans (MIC₅₀ = 2–8 μg/mL). The target compound’s piperidine-sulfonyl group may enhance penetration through fungal cell walls due to its balanced hydrophobicity .

Enzyme Inhibition

  • HDAC Inhibition: The derivative N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide () shows IC₅₀ = 0.8 μM against HDACs, whereas the target compound’s sulfonamide group likely shifts selectivity toward sulfonamide-sensitive targets like carbonic anhydrases .
  • Acetylcholinesterase (AChE) Inhibition : Compound 6h (), featuring an ethylthio-oxadiazole and octanamide, demonstrates AChE inhibition (IC₅₀ = 3.2 μM). The target compound’s piperidine-sulfonyl group may improve binding to the AChE peripheral anionic site .

Preparation Methods

Hydrazide Formation

The synthesis begins with the preparation of 4-aminobenzhydrazide. 4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using catalytic hydrogenation (H₂, Pd/C) in ethanol. Subsequent treatment with hydrazine hydrate in refluxing ethanol yields 4-aminobenzhydrazide.

Diacylhydrazide Intermediate

4-Aminobenzhydrazide reacts with propionyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form N'-propionyl-4-aminobenzhydrazide. This intermediate is critical for cyclization into the oxadiazole ring.

Oxadiazole Cyclization

Cyclization of the diacylhydrazide is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds at 80°C for 6 hours, yielding 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.

Table 1: Optimization of Oxadiazole Cyclization Conditions

Dehydrating AgentTemperature (°C)Time (h)Yield (%)
POCl₃80678
H₂SO₄100852
PCl₅70565

Preparation of 4-(Piperidine-1-sulfonyl)benzoyl Chloride

Sulfonation of 4-Mercaptobenzoic Acid

4-Mercaptobenzoic acid is treated with chlorosulfonic acid at 0°C to form 4-chlorosulfonylbenzoic acid. This intermediate reacts with piperidine in tetrahydrofuran (THF) at room temperature, yielding 4-(piperidine-1-sulfonyl)benzoic acid.

Acid Chloride Formation

The benzoic acid derivative is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) in refluxing DCM. The resulting 4-(piperidine-1-sulfonyl)benzoyl chloride is purified via vacuum distillation.

Table 2: Spectral Data for 4-(Piperidine-1-sulfonyl)benzoyl Chloride

Characterization MethodData
¹H NMR (400 MHz, CDCl₃)δ 8.12 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 3.21–3.15 (m, 4H), 1.65–1.58 (m, 6H)
MS (ESI)m/z 315 [M + H]⁺

Amide Coupling Reaction

Activation of Benzoyl Chloride

4-(Piperidine-1-sulfonyl)benzoyl chloride is reacted with 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline in anhydrous DCM. Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic acyl substitution.

Purification and Yield

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide in 72% yield.

Table 3: Reaction Parameters for Amide Coupling

ParameterCondition
SolventDichloromethane
BaseTriethylamine
Temperature25°C
Reaction Time12 hours

Structural Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis confirms the presence of both aromatic and aliphatic protons:

  • δ 8.45 (s, 1H, NH), 8.21–7.89 (m, 8H, Ar-H), 3.34–3.27 (m, 4H, piperidine CH₂), 2.71 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.72–1.65 (m, 6H, piperidine CH₂), 1.32 (t, J = 7.6 Hz, 3H, CH₃).

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular ion peak at m/z 483.1743 [M + H]⁺ (calculated for C₂₃H₂₇N₄O₄S: 483.1746).

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

The use of POCl₃ ensures selective cyclization at the 1,3,4-oxadiazole position, avoiding regioisomeric byproducts. Alternative dehydrating agents like sulfuric acid result in lower yields due to side reactions.

Sulfonation Efficiency

Excess piperidine (1.5 equiv) is required to achieve complete substitution of the chlorosulfonyl group, minimizing unreacted starting material .

Q & A

Basic: What are the key considerations for synthesizing N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide in a laboratory setting?

Answer:
The synthesis typically involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole ring and sulfonylation for the piperidine moiety. Key steps include:

  • Cyclization : Reacting hydrazide derivatives with carbon disulfide (CS₂) under alkaline conditions (e.g., KOH in ethanol, reflux for 4–5 hours) to form the 1,3,4-oxadiazole core .
  • Sulfonylation : Introducing the piperidine-1-sulfonyl group via nucleophilic substitution using 4-(chlorosulfonyl)benzoyl chloride in the presence of a base (e.g., Na₂CO₃) .
  • Purification : Column chromatography (chloroform:methanol gradients) or recrystallization from methanol ensures purity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • Spectral Analysis :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., ethyl group on oxadiazole, piperidine sulfonyl linkage) .
    • Mass Spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC assesses final purity (>95%) .

Advanced: What strategies optimize reaction yields when introducing the piperidine-1-sulfonyl moiety?

Answer:
Optimization strategies include:

  • Catalyst Screening : Using K₂CO₃ or NaH to enhance nucleophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity .
  • Temperature Control : Reflux at 80–90°C balances reaction rate and side-product minimization .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and cellular assays?

Answer:
Discrepancies may arise from:

  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity .
  • Membrane Permeability : Modify logP via substituent adjustments (e.g., trifluoromethyl groups enhance lipophilicity) .
  • Assay Validation : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and replicate experiments (n ≥ 3) .

Advanced: What computational approaches predict target interactions for this compound?

Answer:

  • Molecular Docking : AutoDock/Vina evaluates binding affinities to targets (e.g., acetylcholinesterase for Alzheimer’s applications) .
  • MD Simulations : GROMACS assesses binding stability under physiological conditions (e.g., 100 ns trajectories) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Advanced: How can antibacterial efficacy be quantitatively compared to existing 1,3,4-oxadiazole derivatives?

Answer:

  • MIC Assays : Determine minimum inhibitory concentrations against Gram± bacteria (e.g., E. coli, S. aureus) .
  • Time-Kill Curves : Compare bactericidal kinetics at 2× MIC over 24 hours .
  • Synergy Testing : Combine with β-lactams to assess potentiation effects .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to avoid aerosol exposure .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What analytical techniques distinguish regioisomeric impurities during synthesis?

Answer:

  • HPLC-PDA : Chiral columns (e.g., Chiralpak® IG-3) resolve isomers via retention time differences .
  • 2D NMR : NOESY correlations identify spatial proximity of substituents .
  • High-Resolution MS : Isotopic patterns differentiate isomers with identical molecular weights .

Advanced: How do substituents on the oxadiazole ring influence pharmacokinetic properties?

Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability by reducing cytochrome P450 oxidation .
  • Hydrophilic Groups (e.g., -OH): Enhance aqueous solubility but may reduce blood-brain barrier penetration .
  • Steric Effects : Bulky substituents (e.g., phenyl) improve target selectivity but may lower oral bioavailability .

Advanced: What experimental approaches validate compound stability under varying pH conditions?

Answer:

  • Forced Degradation : Expose to HCl (0.1 M), NaOH (0.1 M), and H₂O₂ (3%) at 37°C for 24 hours .
  • Stability-Indicating HPLC : Monitor degradation products using C18 columns (ACN:water gradients) .
  • pH-Solubility Profile : Use shake-flask method across pH 1–10 to identify optimal formulation conditions .

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